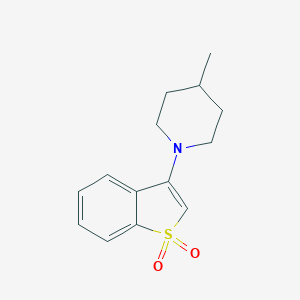![molecular formula C11H8Cl2N2O4S B249442 ({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid CAS No. 79685-88-4](/img/structure/B249442.png)
({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid, commonly known as DOX, is a synthetic compound that has been studied for its potential use in scientific research. DOX is a member of the oxadiazole family of compounds and has shown promising results in various research studies. In
作用機序
The mechanism of action of DOX involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. DOX has been shown to inhibit DNA synthesis and induce DNA damage, leading to cell cycle arrest and apoptosis. DOX has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
DOX has been shown to have various biochemical and physiological effects. In vitro studies have shown that DOX can inhibit the growth of cancer cells and induce apoptosis. DOX has also been shown to inhibit the growth of parasitic organisms, such as Plasmodium falciparum and Leishmania donovani. In vivo studies have shown that DOX can reduce tumor growth in animal models and improve survival rates.
実験室実験の利点と制限
One of the main advantages of using DOX in scientific research is its high purity and yield. DOX can be synthesized in large quantities, making it a viable compound for large-scale experiments. However, one of the limitations of using DOX is its potential toxicity. DOX has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DOX. One area of interest is in the development of new cancer therapies using DOX. Researchers are exploring the use of DOX in combination with other drugs to enhance its effectiveness and reduce its toxicity. Another area of interest is in the development of new antiparasitic drugs using DOX. Researchers are exploring the use of DOX in combination with other drugs to improve its efficacy against parasitic infections. Overall, DOX has shown promising results in various research studies and has the potential to be a valuable compound for scientific research.
合成法
The synthesis of DOX involves the reaction of 2,4-dichlorophenol with thiosemicarbazide to form 5-(2,4-dichlorophenoxy)methyl-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with chloroacetic acid to produce DOX. The synthesis of DOX has been optimized to produce high yields and purity, making it a viable compound for scientific research.
科学的研究の応用
DOX has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. DOX has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. DOX has also been studied for its potential use in the treatment of parasitic infections, such as malaria and leishmaniasis.
特性
CAS番号 |
79685-88-4 |
|---|---|
製品名 |
({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid |
分子式 |
C11H8Cl2N2O4S |
分子量 |
335.2 g/mol |
IUPAC名 |
2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C11H8Cl2N2O4S/c12-6-1-2-8(7(13)3-6)18-4-9-14-15-11(19-9)20-5-10(16)17/h1-3H,4-5H2,(H,16,17) |
InChIキー |
FFCADKCPKNDIHY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NN=C(O2)SCC(=O)O |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NN=C(O2)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B249362.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B249363.png)
![2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B249365.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249367.png)
![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B249368.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B249370.png)

![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)

![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)
